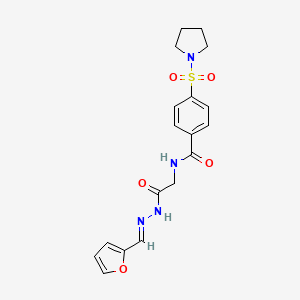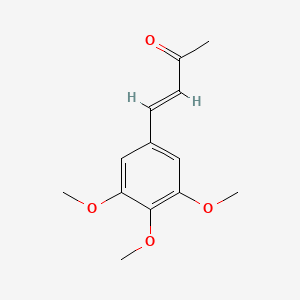
(E)-4-(3,4,5-trimethoxyphenyl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(E)-4-(3,4,5-trimethoxyphenyl)but-3-en-2-one” is a chemical compound with the molecular formula C13H16O4 . The asymmetric unit of this compound consists of two independent molecules, which are linked into dimers by four C—H…O hydrogen bonds . In both molecules, the carbon atoms of the meta-methoxy groups lie close to their respective ring planes, whereas the carbon atoms of para-methoxy groups are significantly displaced .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a but-3-en-2-one side chain. The carbon atoms of the meta-methoxy groups lie close to their respective ring planes, whereas the carbon atoms of para-methoxy groups are significantly displaced . This results in near planar conformations for the but-3-en-2-one side chains .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 236.26 g/mol . It has a complexity of 261 and a topological polar surface area of 44.8 Ų . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 236.10485899 g/mol .
Scientific Research Applications
Analytical Techniques and Chemical Studies
Mass Spectrometry for Compound Analysis : Studies on polybrominated diphenyl ethers (PBDEs) and methoxylated PBDEs using electron impact (EI) and electron capture negative ionization (ECNI) mass spectrometry highlight the importance of analytical techniques in understanding the structural and chemical properties of complex organic compounds. This approach is crucial for identifying and quantifying chemical substances, including potentially (E)-4-(3,4,5-trimethoxyphenyl)but-3-en-2-one, in various matrices (R. Hites, 2008).
Antioxidant Activity Analysis : The review on methods for determining antioxidant activity discusses various assays like ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, ABTS, and DPPH. These methods are essential for evaluating the antioxidant potential of compounds, which could be applicable to this compound if its antioxidant properties are of interest (I. Munteanu & C. Apetrei, 2021).
Environmental and Health Impact Studies
- Environmental Concentrations of Engineered Nanomaterials : A review on environmental concentrations of engineered nanomaterials, including TiO2, ZnO, Ag, fullerenes, CNT, and CeO2, emphasizes the importance of understanding the environmental fate and impacts of synthetic chemicals. Although this compound is not a nanomaterial, similar principles of environmental chemistry and pollution studies may apply (F. Gottschalk, T. Sun, & B. Nowack, 2013).
Organic Synthesis and Material Science Applications
Catalytic Non-Enzymatic Kinetic Resolution : The review on non-enzymatic kinetic resolution of racemates highlights the development of chiral catalysts for asymmetric reactions, which is relevant for synthesizing enantiopure versions of complex organic molecules. This technology could potentially be applied to this compound for chiral synthesis or separation (H. Pellissier, 2011).
Poly(3,4-ethylenedioxythiophene) as Organic Thermoelectric Materials : This review on poly(3,4-ethylenedioxythiophene) (PEDOT)-based thermoelectric materials illustrates the potential of organic compounds in electronic and energy applications. While not directly related, the principles of using organic materials for thermoelectric applications could be explored with compounds like this compound (R. Yue & Jingkun Xu, 2012).
Properties
IUPAC Name |
(E)-4-(3,4,5-trimethoxyphenyl)but-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-9(14)5-6-10-7-11(15-2)13(17-4)12(8-10)16-3/h5-8H,1-4H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZIOGVAJXVGGL-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC(=C(C(=C1)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2-Dimethyl-N-[(1S)-2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl]propanamide](/img/structure/B2440105.png)
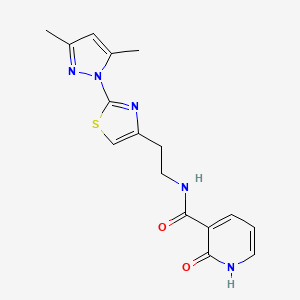
![2-[[3-(2,2-Difluoroethoxy)-1-ethylpyrazol-4-yl]amino]acetic acid](/img/structure/B2440107.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B2440108.png)
![2-ethoxy-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2440109.png)
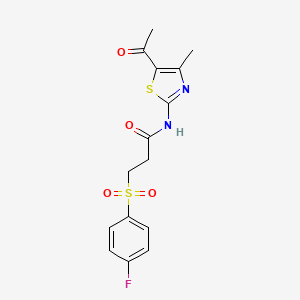
![2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2440115.png)
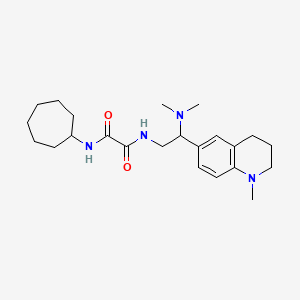
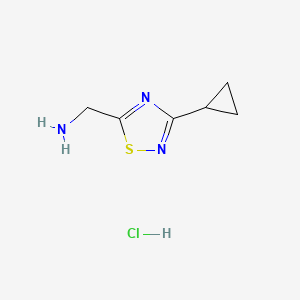
![2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2440119.png)
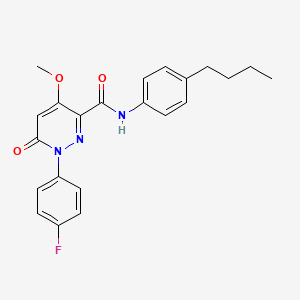

![N-(3-methyl-4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide](/img/structure/B2440124.png)
